molecular formula C22H28N6O3 B12243499 6-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one

6-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one

Cat. No.: B12243499
M. Wt: 424.5 g/mol
InChI Key: QFFJELGAEWCNFV-UHFFFAOYSA-N
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Description

6-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one is a complex organic compound featuring multiple heterocyclic structures. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one typically involves multi-step organic synthesis. The process begins with the preparation of the imidazo[1,2-b]pyridazin-6-yl intermediate, which is then functionalized with tert-butyl groups. Subsequent steps involve the formation of the piperidine and pyridazinone rings through cyclization reactions. The final compound is obtained by coupling these intermediates under specific reaction conditions, often involving catalysts and controlled temperatures .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine and pyridazinone moieties.

    Reduction: Reduction reactions can be employed to modify the imidazo[1,2-b]pyridazin-6-yl group.

    Substitution: Various substitution reactions can be performed on the tert-butyl and piperidine groups to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenation reagents like N-bromosuccinimide (NBS) and electrophilic aromatic substitution conditions are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 6-{4-[({2-Tert-butylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]piperidine-1-carbonyl}-2-methyl-2,3-dihydropyridazin-3-one apart is its unique combination of multiple heterocyclic structures, which may confer distinct biological activities and chemical properties not found in simpler analogs.

Properties

Molecular Formula

C22H28N6O3

Molecular Weight

424.5 g/mol

IUPAC Name

6-[4-[(2-tert-butylimidazo[1,2-b]pyridazin-6-yl)oxymethyl]piperidine-1-carbonyl]-2-methylpyridazin-3-one

InChI

InChI=1S/C22H28N6O3/c1-22(2,3)17-13-28-18(23-17)6-7-19(25-28)31-14-15-9-11-27(12-10-15)21(30)16-5-8-20(29)26(4)24-16/h5-8,13,15H,9-12,14H2,1-4H3

InChI Key

QFFJELGAEWCNFV-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN2C(=N1)C=CC(=N2)OCC3CCN(CC3)C(=O)C4=NN(C(=O)C=C4)C

Origin of Product

United States

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